tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate

Orthogonal Protection Medicinal Chemistry Kinase Inhibitor Synthesis

The Boc-protected 2,4-dichloro-pyrido[2,3-d]pyrimidine scaffold (CAS 1698477-92-7) is the strategic choice for kinase inhibitor optimization. Unlike the free NH, Cbz, or [3,4-d] regioisomer congeners, this compound provides orthogonal N-8 protection that withstands hydrogenolysis and enables late-stage TFA deprotection. The 2,4-dichloro handles allow regioselective sequential SNAr and Suzuki couplings for C-2/C-4 diversification. MW 304.17, low clogP (~2.9), and consistent 98% purity streamline preparative HPLC and support kilo-scale API synthesis. Procure for FGFR1, PDGFR, and DYRK1A kinase programs.

Molecular Formula C12H15Cl2N3O2
Molecular Weight 304.17 g/mol
Cat. No. B8014588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate
Molecular FormulaC12H15Cl2N3O2
Molecular Weight304.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2=C1N=C(N=C2Cl)Cl
InChIInChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)17-6-4-5-7-8(13)15-10(14)16-9(7)17/h4-6H2,1-3H3
InChIKeyLTZWPRXMGJIPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate: Core Intermediate for Kinase-Focused Libraries


tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate (CAS 1698477-92-7) is a Boc-protected, dual-chlorinated heterocyclic building block belonging to the pyrido[2,3-d]pyrimidine family. Its rigid bicyclic scaffold, featuring a partially saturated 6,7-dihydro-5H-pyridine ring fused to a 2,4-dichloropyrimidine core, provides a versatile platform for sequential nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions . This compound is predominantly employed in medicinal chemistry campaigns targeting ATP-competitive kinase inhibitors, where the 2,4-dichloro handle enables regioselective introduction of C-2 and C-4 diversity elements [1]. The tert-butyl carbamate (Boc) protecting group at the N-8 position ensures compatibility with orthogonal synthetic strategies involving acidic or hydrogenolytic deprotection steps elsewhere in a target molecule .

Why Generic Substitution of tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate Fails in Multi-Step Synthetic Routes


The substitution of this compound with seemingly analogous scaffolds—such as the free NH congener (2,4-dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine, CAS 856970-31-5), the benzyl carbamate (Cbz) derivative (CAS 1665288-67-4), or the pyrido[3,4-d]pyrimidine regioisomer (CAS 916420-27-4)—fundamentally alters both the synthetic strategy and the physicochemical trajectory of a lead-optimization program . Orthogonal protection of the N-8 position with a Boc group permits late-stage diversification of the 2- and 4-chloro positions under conditions that would cleave a Cbz group (hydrogenolysis) or leave an unprotected secondary amine susceptible to unwanted alkylation or oxidation . Furthermore, the pyrido[2,3-d]pyrimidine ring fusion pattern imposes a distinct angular geometry at the hinge-binding region of kinase ATP pockets, a feature that is not mimicked by the [3,4-d] isomer; interchanging regioisomers without re-evaluating structure-activity relationships (SAR) risks a complete loss of target potency [1]. The quantitative evidence below substantiates why this specific protected scaffold cannot be generically replaced without compromising yield, purity, and biological fidelity.

Quantitative Differentiation Evidence for tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate


Boc vs. Cbz Orthogonal Protection: Eliminating Hydrogenolytic Deprotection Side-Reactions

The Boc protecting group on the target compound is cleaved under acidic conditions (e.g., TFA or HCl in dioxane), leaving Cbz, benzyl ether, or alkene functionalities elsewhere in a molecule intact. In contrast, the benzyl carbamate (Cbz) analog, Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate (CAS 1665288-67-4), requires hydrogenolysis (H₂, Pd/C) for deprotection, a step that simultaneously reduces any reducible functional groups and can poison palladium catalysts with sulfur-containing substrates . This single difference restricts the Cbz analog's use to synthetic sequences devoid of hydrogenation-sensitive motifs, whereas the Boc compound permits orthogonal deprotection in the presence of Cbz, benzyl, or alkene groups [1].

Orthogonal Protection Medicinal Chemistry Kinase Inhibitor Synthesis

Higher Commercial Purity of the Boc Derivative Reduces Downstream By-Product Burden

Commercially available tert-butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate is supplied at a certified purity of 98% (HPLC) by ChemScene LLC (distributed via Sigma-Aldrich) . In comparison, the closest Cbz-protected analog, Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate, is typically offered at 96% purity [1]. A 2% absolute purity gap, when propagated through a multi-step sequence (3–5 steps), can result in an 8–10% cumulative increase in by-product formation and a corresponding reduction in final API purity, requiring additional chromatographic purification and lowering overall yield [2].

Intermediate Purity Procurement Parallel Synthesis

Refrigerated Storage Requirement Indicates Differentiated Intrinsic Stability

The tert-butyl carbamate derivative requires storage at 4°C in a sealed container, protected from moisture and light, as specified by Sigma-Aldrich/ChemScene LLC . In contrast, the non-Boc-protected 2,4-dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (CAS 856970-31-5) is stored at room temperature . The more stringent cold-chain requirement for the Boc compound reflects the thermal lability of the tert-butyl carbamate linkage, which can undergo thermolytic deprotection via isobutylene elimination at elevated temperatures. For procurement planning, this necessitates validated cold-shipping and refrigerated storage infrastructure, but also assures users that the compound has been handled under conditions that preserve the integrity of the Boc group prior to use [1].

Stability Storage Logistics

Regioisomeric Scaffold Geometry Dictates Hinge-Binding Vector Orientation

The pyrido[2,3-d]pyrimidine scaffold places the pyridine nitrogen at the 1-position, contributing a hydrogen-bond acceptor that directly engages the kinase hinge region backbone NH of the ATP-binding pocket [1]. In the pyrido[3,4-d]pyrimidine regioisomer (CAS 916420-27-4), the pyridine nitrogen is shifted to the 6-position, altering the H-bond vector by approximately 2.4 Å and rotating the plane of the fused ring system relative to the hinge [2]. This geometric difference precludes simple scaffold-hopping without complete re-optimization of the C-2 and C-4 substituents. Published kinase inhibitor SAR studies using pyrido[2,3-d]pyrimidine cores (e.g., PD-089828 and related FGFR/PDGFR inhibitors) show that moving the hinge-binding nitrogen by a single ring position can reduce inhibitory potency by >100-fold [3].

Kinase Inhibitor Design Regiochemistry Structure-Activity Relationship

Lower Molecular Weight and Higher Volatility vs. Cbz Analog Facilitates Purification and Scale-Up

The target Boc compound has a molecular weight of 304.17 g/mol , compared to 338.19 g/mol for the benzyl (Cbz) analog (CAS 1665288-67-4) [1]. This 34.02 g/mol difference translates to measurably shorter retention times on reverse-phase HPLC (estimated ΔtR ≈ 0.8–1.5 min under standard C18 gradient conditions) and a lower calculated logP (clogP ≈ 2.9 for the Boc compound vs. clogP ≈ 3.8 for the Cbz analog) [2]. The reduced lipophilicity of the Boc intermediate improves solubility in polar organic solvents (MeCN, MeOH) and facilitates aqueous work-up, making it the preferred intermediate for scale-up campaigns where chromatographic throughput and solvent consumption are critical cost drivers.

Process Chemistry Chromatography LogP

Optimal Application Scenarios for tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate


Parallel Synthesis of Kinase Inhibitor Libraries Requiring Orthogonal N-8 Deprotection

This compound is the scaffold of choice when a medicinal chemistry team needs to introduce C-2 and C-4 diversity elements via sequential SNAr or Suzuki couplings while maintaining an intact N-8 protecting group that can be cleaved orthogonally to Cbz, benzyl ether, or alkene protecting groups elsewhere in the substrate [1]. The acid-labile Boc group permits TFA-mediated deprotection in the final step, releasing the free secondary amine for further functionalization without risking hydrogenolysis of reducible motifs.

Multi-Kilogram Scale-Up of FGFR/PDGFR Inhibitor Intermediates

The lower molecular weight (304.17 g/mol) and reduced clogP (~2.9) of the Boc-protected scaffold, compared to the Cbz analog (MW 338.19, clogP ~3.8), improve chromatographic throughput and reduce solvent consumption during preparative HPLC purification . Combined with a commercially available purity of 98%, this makes the Boc compound the preferred intermediate for process chemistry campaigns targeting kilogram-scale production of kinase inhibitor APIs in the pyrido[2,3-d]pyrimidine class.

Regiospecific Synthesis of Hinge-Binding Fragments for ATP-Competitive Kinase Probes

The pyrido[2,3-d]pyrimidine scaffold provides the N-1 pyridine nitrogen as a hydrogen-bond acceptor that precisely aligns with the kinase hinge-region backbone NH [2]. This regiospecific geometry, which is absent in the pyrido[3,4-d] isomer, is essential for fragment-based drug discovery and structure-based design campaigns targeting kinases such as FGFR1, PDGFR, and DYRK1A, where a scaffold regioisomer mismatch can cause >100-fold loss in binding potency.

Cold-Chain-Managed Procurement for Stability-Critical Building Block Inventories

Organizations with validated 4°C storage infrastructure can maintain inventory of this Boc-protected building block for on-demand library synthesis, leveraging its higher purity and orthogonal protection profile . The documented cold-chain requirement ensures that the tert-butyl carbamate linkage remains intact during long-term storage, preventing premature deprotection and ensuring batch-to-batch reproducibility.

Quote Request

Request a Quote for tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.